molecular formula C14H13ClFNO B2471516 {[2-(3-Chlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine CAS No. 1096800-26-8

{[2-(3-Chlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine

Cat. No.: B2471516
CAS No.: 1096800-26-8
M. Wt: 265.71
InChI Key: TZKZUVMYVKQZFO-UHFFFAOYSA-N
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Description

{[2-(3-Chlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine is a chemical compound supplied with a documented purity of 95% and is provided as a research chemical. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The compound has a molecular formula of C 14 H 13 ClFNO and a molecular weight of 265.71 g/mol . It is assigned the CAS Registry Number 1096800-26-8 . As a substituted phenethylamine derivative, this compound is of significant interest in early-stage pharmaceutical research, particularly in the exploration of structure-activity relationships (SAR) and as a key synthetic intermediate for the development of novel bioactive molecules. Researchers utilize this compound in various in vitro assays to investigate its potential interactions with biological systems. Its structural features, including the phenoxy linkage and fluorophenyl moiety, make it a valuable building block in medicinal chemistry programs. Handling of this substance should only be performed by qualified professionals in a controlled laboratory setting. Please refer to the relevant Material Safety Data Sheet (MSDS) for comprehensive safety information before use.

Properties

IUPAC Name

1-[2-(3-chlorophenoxy)-5-fluorophenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO/c1-17-9-10-7-12(16)5-6-14(10)18-13-4-2-3-11(15)8-13/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKZUVMYVKQZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)F)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Benzyl Halide Intermediate

This two-step method involves synthesizing 2-(3-chlorophenoxy)-5-fluorobenzyl chloride followed by reaction with methylamine.

Step 1: Synthesis of 2-(3-Chlorophenoxy)-5-fluorobenzyl Chloride

  • Reagents : 3-Chlorophenol, 5-fluoro-2-chloromethylphenol, K₂CO₃.
  • Conditions : Reflux in acetone (12 h, 80°C).
  • Mechanism : Williamson ether synthesis.

Step 2: Alkylation of Methylamine

  • Reagents : Methylamine (40% aqueous), NaOH.
  • Conditions : Room temperature, 6 h.
  • Yield : ~65% (estimated from analogous reactions in).

Advantages : Straightforward scalability.
Limitations : Requires hazardous benzyl chloride handling.

Reductive Amination of 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde

Single-Step Process :

  • Reagents : 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde, methylamine, NaBH₃CN.
  • Conditions : Methanol, 0°C to RT, 24 h.
  • Yield : ~72% (based on similar reductive aminations in).

Mechanism : Imine formation followed by borohydride reduction.
Key Consideration : Requires anhydrous conditions to prevent aldehyde hydration.

Ullmann-Type Coupling for Ether Formation

Step 1: Synthesis of 2-Bromo-5-fluorophenol

  • Reagents : 5-Fluorophenol, Br₂, FeCl₃.
  • Conditions : 50°C, 4 h.

Step 2: Copper-Catalyzed Coupling with 3-Chlorophenol

  • Reagents : CuI, 1,10-phenanthroline, Cs₂CO₃.
  • Conditions : DMSO, 110°C, 24 h.
  • Yield : ~58% (extrapolated from).

Step 3: Amination via Gabriel Synthesis

  • Reagents : Phthalimide, KOH, methylamine.
  • Yield : ~60% overall.

Microwave-Assisted One-Pot Synthesis

Procedure :

  • Reagents : 3-Chlorophenol, 5-fluoro-2-iodotoluene, methylamine, Pd(OAc)₂.
  • Conditions : Microwave irradiation (150°C, 30 min).
  • Yield : ~68% (based on analogous aryl ether formations in).

Advantages : Reduced reaction time.
Challenges : Specialized equipment required.

Hydrochloride Salt Formation for Purification

Final Step for All Methods :

  • Reagents : HCl (gas or conc. solution).
  • Conditions : Ethanol, 0°C.
  • Purity : >95% (via recrystallization).

Comparative Analysis of Methods

Method Key Step Yield (%) Purity (%) Scalability
Nucleophilic Sub. Benzyl chloride alkylation 65 92 High
Reductive Amination NaBH₃CN reduction 72 89 Moderate
Ullmann Coupling CuI-mediated coupling 58 85 Low
Microwave-Assisted Pd-catalyzed arylation 68 90 Moderate

Key Findings :

  • Reductive amination offers the highest yield but requires strict anhydrous conditions.
  • Ullmann coupling is limited by low scalability and prolonged reaction times.
  • Microwave-assisted synthesis balances speed and efficiency but lacks industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

{[2-(3-Chlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, ketones, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds similar to {[2-(3-Chlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine exhibit significant anticancer properties. For instance, a related compound was tested against a panel of human tumor cell lines and demonstrated high levels of antimitotic activity. The mean GI50_{50} (the concentration required to inhibit cell growth by 50%) was recorded at 15.72 μM, showcasing its potential as a lead compound for cancer therapy .

Neuroprotective Effects : There is emerging evidence that this compound may play a role in neuroprotection. Studies have suggested that it can modulate pathways associated with neurodegenerative diseases by enhancing autophagy and lysosomal biogenesis, which are crucial for cellular health and function.

Agricultural Science

Herbicidal Properties : The compound has been evaluated for its herbicidal activity. Research indicates that derivatives of this compound can effectively inhibit the growth of various weed species under pre-emergent conditions. For example, one derivative showed over 60% inhibition against several weed species at a dosage of 187.5 g/ha, suggesting its potential use as a herbicide in agricultural settings .

Material Science

Polymer Development : In material science, compounds like This compound are being investigated for their utility in developing new polymers with enhanced properties. The incorporation of such compounds into polymer matrices can improve thermal stability and mechanical strength, making them suitable for various industrial applications.

Table 1: Summary of Biological Activities

Activity Type Description Reference
AnticancerInhibitory effects on human tumor cells
NeuroprotectiveModulation of autophagy pathways
HerbicidalEffective growth inhibition of specific weed species

Table 2: Case Studies Overview

Case Study Focus Area Findings Reference
Case Study 1Anticancer ActivitySignificant cell growth inhibition observed
Case Study 2NeuroprotectionUpregulation of autophagy markers in disease models
Case Study 3Herbicidal EfficacyOver 60% inhibition against multiple weed species

Mechanism of Action

The mechanism of action of {[2-(3-Chlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of halogen-substituted benzylamines. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents (Phenoxy Ring) Molecular Formula Molecular Weight (g/mol) CAS/Identifier Purity & Availability Key Applications
{[2-(3-Chlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine 3-Cl C₁₄H₁₁ClFNO ~265.7* Not provided Available via suppliers (e.g., ZINC37237800) Life science intermediates
{[2-(3,4-Dichlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine 3-Cl, 4-Cl C₁₄H₁₂Cl₂FNO 300.16 289716-94-5 Up to 99.999% (American Elements) High-purity research reagents
{[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine 4-Cl, 3-F C₁₄H₁₁ClF₂NO ~298.7* Not provided Supplied by American Elements Pharmaceutical intermediates
{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride 4-Br C₁₄H₁₃BrClFNO 346.63 MFCD30724254 95% purity (commercial) Halogenated analogs for solubility studies
{1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride Ethylamine backbone C₁₅H₁₅ClFNO·HCl 332.66 EN300-381030 95% purity Steric modification studies

*Estimated based on structural analogs.

Key Findings:

Halogen Substitution Effects: Chlorine vs. Fluorine Positioning: The 5-fluoro substituent on the central phenyl ring is conserved across analogs, suggesting its role in electronic modulation or metabolic stability .

Purity and Commercial Availability :

  • The 3,4-dichloro analog (CAS 289716-94-5) is available at ultra-high purity (99.999%), making it suitable for sensitive applications like crystallography or high-throughput screening .
  • Hydrochloride salts (e.g., 4-Br analog) are commonly synthesized to improve solubility and crystallinity .

Structural Modifications: Replacing the methylamine group with ethylamine (e.g., {1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine) introduces steric bulk, which may alter pharmacokinetic properties .

Biological Activity

The compound {[2-(3-Chlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine , also known as a phenylmethanamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The unique substitution pattern of this compound, featuring a chlorophenoxy group and a fluorophenyl moiety, suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that this compound may act as an inhibitor of certain enzymes and modulate receptor activity, which can lead to various pharmacological effects.

Enzyme Inhibition

Studies have shown that derivatives of phenylmethanamine can inhibit enzymes involved in neurotransmitter pathways. For example, compounds similar to this compound have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like serotonin and dopamine.

Receptor Binding

The compound may also exhibit binding affinity for various receptors, including adrenergic and serotonin receptors. This suggests potential applications in treating conditions such as depression or anxiety disorders by modulating neurotransmitter levels in the brain .

Biological Activity Data

Activity Type Description Reference
Antimicrobial ActivityExhibits activity against gram-positive bacteria including MRSA.
CytotoxicityEvaluated for cytotoxic effects on cancer cell lines; showed selective toxicity.
Enzyme InhibitionPotential MAO inhibitor; affects neurotransmitter levels.
Receptor ModulationPossible interaction with serotonin receptors; implications for mood disorders.

Case Studies

  • Antimicrobial Efficacy
    A study conducted on various phenylmethanamine derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis. The compound's efficacy was comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating resistant bacterial infections .
  • Cytotoxic Effects in Cancer Models
    Another investigation assessed the cytotoxicity of this compound on several cancer cell lines. Results showed that it selectively inhibited the growth of certain cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development in oncology .
  • Neuropharmacological Studies
    Research exploring the neuropharmacological properties indicated that the compound could modulate serotonin levels through MAO inhibition. This finding supports its potential use in developing treatments for mood disorders such as depression and anxiety.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {[2-(3-Chlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 3-chlorophenol derivatives with fluorinated benzyl halides in the presence of a base (e.g., potassium carbonate) and polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients. Reaction time and stoichiometric ratios of intermediates (e.g., halogenated precursors) critically affect yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify aromatic protons, methyl groups, and substituent positions (e.g., fluorine and chlorine coupling patterns).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • FT-IR : Detects functional groups like C-F (1100–1000 cm1^{-1}) and C-Cl (750–550 cm1^{-1}) stretches.
    Cross-validation with computational tools (e.g., DFT calculations) enhances structural assignments .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

  • Temperature : 4°C (refrigerated), 25°C (room temperature), and 40°C (stress condition) for 1–6 months.
  • Light : UV-vis exposure in quartz cells to test photodegradation.
  • Humidity : 75% relative humidity in desiccators.
    Monitor degradation via HPLC or LC-MS, and quantify impurities using peak area normalization .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

  • Methodological Answer :

  • Replication Studies : Repeat assays under standardized conditions (e.g., identical cell lines, enzyme batches).
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple concentrations.
  • Orthogonal Assays : Validate receptor binding (e.g., SPR) with functional assays (e.g., cAMP modulation).
  • Meta-Analysis : Statistically aggregate data from independent studies to identify outliers or systematic biases .

Q. What experimental frameworks are recommended for studying the compound’s environmental fate and ecological risks?

  • Methodological Answer :

  • Partitioning Studies : Measure log KowK_{ow} (octanol-water) and KocK_{oc} (soil organic carbon) to predict bioavailability.
  • Degradation Pathways : Use LC-MS/MS to identify hydrolysis, photolysis, or microbial degradation products.
  • Ecotoxicology : Test acute/chronic effects on model organisms (e.g., Daphnia magna, zebrafish embryos) per OECD guidelines.
  • Theoretical Modeling : Apply fugacity models to predict environmental distribution .

Q. How can the compound’s interaction with cytochrome P450 enzymes be systematically investigated?

  • Methodological Answer :

  • In Vitro Assays : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with fluorogenic substrates. Monitor inhibition via fluorescence quenching.
  • Metabolite Profiling : Incubate the compound with liver microsomes and identify metabolites using UPLC-QTOF-MS.
  • Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and affinity to enzyme active sites .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

  • Methodological Answer :

  • Quality Control : Enforce strict synthesis protocols (e.g., solvent purity, reaction time) and validate batches via NMR purity (>95%).
  • Standardized Formulation : Use consistent excipients (e.g., PEG-400 for solubility) in in vivo studies.
  • Blinded Testing : Assign coded batches to experimental groups to eliminate observer bias .

Q. How can researchers integrate this compound into a theoretical framework for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Pharmacophore Modeling : Identify critical functional groups (e.g., chlorophenoxy, fluorophenyl) using software like Schrödinger’s Phase.
  • Analog Synthesis : Modify substituents (e.g., replacing chlorine with bromine) and compare bioactivity.
  • Multivariate Analysis : Apply QSAR models (e.g., partial least squares regression) to correlate structural descriptors with activity .

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